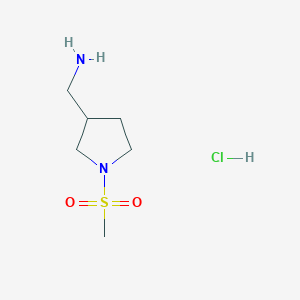![molecular formula C10H11FO B2792118 [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol CAS No. 1278662-25-1](/img/structure/B2792118.png)
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol, also known as FCPM, is a cyclopropyl-containing compound that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and have been shown to play a role in the regulation of calcium signaling and oxidative stress. [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has been found to enhance the activity of sigma-1 receptors, leading to increased neuroprotection and improved cognitive function.
Biochemical and Physiological Effects
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the inhibition of inflammation. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol in lab experiments is its high affinity for sigma-1 receptors, which allows for the selective modulation of these receptors without affecting other cellular processes. However, one limitation of using [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol. One area of research is the development of more selective and potent sigma-1 receptor modulators, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol in vivo.
Métodos De Síntesis
The synthesis of [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol involves the reaction of 4-fluorobenzylmagnesium bromide with cyclopropylcarbonyl chloride in the presence of a catalyst. The resulting product is then reduced with lithium aluminum hydride to produce [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, oxidative stress, and neuroprotection. [2-(4-Fluorophenyl)cyclopropyl]methan-1-ol has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPZTCKFPWLUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)cyclopropyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2792036.png)
![1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2792037.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2792038.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2792040.png)
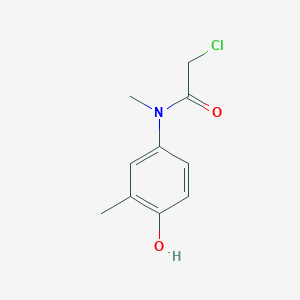
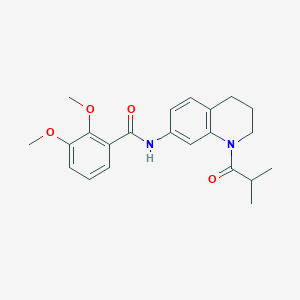
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2792047.png)
![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2792049.png)
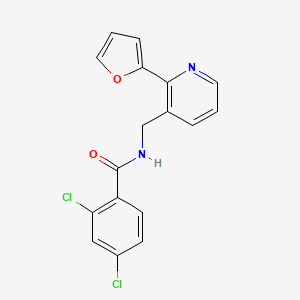
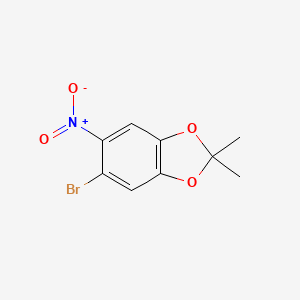

![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)
